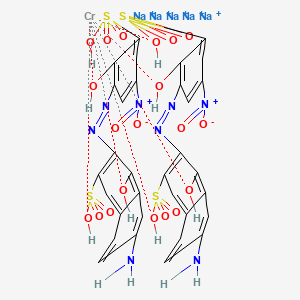![molecular formula C10H18Cl3N3 B13763092 (2-azaniumylethylamino)-[(4-chlorophenyl)methyl]-methylazanium;dichloride CAS No. 63990-99-8](/img/structure/B13763092.png)
(2-azaniumylethylamino)-[(4-chlorophenyl)methyl]-methylazanium;dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-azaniumylethylamino)-[(4-chlorophenyl)methyl]-methylazanium;dichloride is a heterocyclic organic compound with the molecular formula C10H18Cl3N3 and a molecular weight of 286.629 g/mol . This compound is known for its unique structure, which includes a chlorophenyl group and two azaniumyl groups, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-azaniumylethylamino)-[(4-chlorophenyl)methyl]-methylazanium;dichloride typically involves the reaction of ethanamine with 4-chlorobenzyl chloride under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity . The final product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
(2-azaniumylethylamino)-[(4-chlorophenyl)methyl]-methylazanium;dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted chlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2-azaniumylethylamino)-[(4-chlorophenyl)methyl]-methylazanium;dichloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-azaniumylethylamino)-[(4-chlorophenyl)methyl]-methylazanium;dichloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting key enzymes involved in disease progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloroethyl-[(4-chlorophenyl)methyl]-ethylazanium chloride
- 2-Chloroethyl-(phenylmethyl)-[1-(2-propan-2-ylphenoxy)propan-2-yl]azanium chloride
- 2-Chloroethyl-ethyl-[(4-ethylphenyl)methyl]azanium chloride
Uniqueness
(2-azaniumylethylamino)-[(4-chlorophenyl)methyl]-methylazanium;dichloride stands out due to its unique combination of azaniumyl and chlorophenyl groups, which confer distinct chemical and biological properties . This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
63990-99-8 |
|---|---|
Molekularformel |
C10H18Cl3N3 |
Molekulargewicht |
286.6 g/mol |
IUPAC-Name |
(2-azaniumylethylamino)-[(4-chlorophenyl)methyl]-methylazanium;dichloride |
InChI |
InChI=1S/C10H16ClN3.2ClH/c1-14(13-7-6-12)8-9-2-4-10(11)5-3-9;;/h2-5,13H,6-8,12H2,1H3;2*1H |
InChI-Schlüssel |
WTVKWUOPWAKYKU-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+](CC1=CC=C(C=C1)Cl)NCC[NH3+].[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[[4-[cyano(phenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] N-phenylcarbamate](/img/structure/B13763039.png)


![Benzonitrile, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-2-chloro-](/img/structure/B13763069.png)
![tert-butyl N-[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-1-[methyl-[(2-methylpropan-2-yl)oxy]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B13763074.png)
![2,3-Bis[(3,5,5-trimethylhexyl)oxy]quinoxaline](/img/structure/B13763079.png)


![3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;naphthalene-1,5-disulfonate](/img/structure/B13763103.png)

